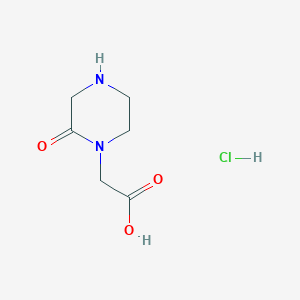

2-Oxo-1-piperazineacetic acid HCl

Descripción general

Descripción

2-Oxo-1-piperazineacetic acid hydrochloride is a synthetic compound with the molecular formula C6H11ClN2O3 and a molecular weight of 194.62 g/mol . It is commonly used in the chemical and pharmaceutical industries as an intermediate in organic synthesis . The compound appears as a white to light yellow solid and is hygroscopic, meaning it readily absorbs moisture from the air .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Oxo-1-piperazineacetic acid hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of symmetrical ethylenediaminediacetic acid with concentrated hydrochloric acid in the presence of deionized water . The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Oxo-1-piperazineacetic acid hydrochloride often involves large-scale synthesis followed by crystallization and purification steps . The compound is then stored under refrigerated conditions to maintain its stability and prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1-piperazineacetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other piperazine derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxo derivatives, while reduction reactions can produce different piperazine-based compounds .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has indicated that derivatives of 2-Oxo-1-piperazineacetic acid exhibit significant anti-inflammatory activities. For instance, a related compound, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, has shown comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in animal models . This suggests potential therapeutic applications in treating inflammatory conditions.

Drug Development Applications

The compound's structure makes it suitable for modification into active esters, which can be utilized in peptide synthesis. These active esters are known to facilitate the coupling of amino acids and peptides, thereby enhancing drug design processes . Additionally, isotopically enriched versions of N-substituted piperazine acetic acids can serve as labeling reagents in proteomics and metabolomics studies, allowing for detailed tracking of biological processes .

Case Study 1: Synthesis and Characterization

In a study aimed at synthesizing novel piperazine derivatives, researchers successfully produced a series of 3-substituted piperazine acetic acid esters using a streamlined five-step process. The resulting compounds were characterized using NMR spectroscopy and chiral HPLC, confirming their structural integrity and enantiomeric purity. This method not only simplified the synthesis but also expanded the library of piperazine-based compounds available for further biological testing .

Case Study 2: Pharmacological Evaluation

Another investigation focused on evaluating the anti-inflammatory effects of a new derivative of 2-Oxo-1-piperazineacetic acid in vivo. The compound was administered to rats prior to carrageenan-induced inflammation. Results demonstrated that the compound significantly reduced swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1-piperazineacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Oxo-1-piperazineacetic acid: A closely related compound with similar chemical properties.

Ethylenediamine-N,N’-diacetic acid lactam: Another derivative with comparable applications in organic synthesis.

Uniqueness

2-Oxo-1-piperazineacetic acid hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its hygroscopic nature and stability under refrigerated conditions further distinguish it from other similar compounds .

Actividad Biológica

2-Oxo-1-piperazineacetic acid hydrochloride (also known as 2-Oxo-1-piperazineacetic acid HCl) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-Oxo-1-piperazineacetic acid hydrochloride

- Molecular Formula: C6H10ClN2O3

- Molecular Weight: 194.61 g/mol

- Melting Point: 198 - 200°C

- Solubility: Slightly soluble in DMSO and methanol .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's carboxylic acid group can form amides, which are significant in medicinal chemistry, influencing enzymatic pathways and receptor interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to modulate neurotransmitter levels, which could be beneficial in conditions such as anxiety and depression.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models. The compound appears to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of several inflammatory diseases.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in bacterial colony counts when treated with the compound compared to control groups. The study concluded that the compound's structural characteristics contributed to its effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 0 |

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Neuroprotective Study

In another investigation focused on neuroprotection, researchers administered the compound to animal models subjected to oxidative stress. The findings indicated that treatment with this compound resulted in decreased neuronal cell death and improved cognitive function as measured by behavioral tests.

Propiedades

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZITXTYAGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.